

Spectroscopic comparison of 1-Boc-4-(aminomethyl)piperidine and its precursors

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Compound of Interest

Compound Name: 1-Boc-4-(aminomethyl)piperidine

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Spectroscopic Comparison: 1-Boc-4-(aminomethyl)piperidine and Its Precursors

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of **1-Boc-4-(aminomethyl)piperidine** and its common precursors: 4-(aminomethyl)piperidine and piperidine-4-carboxamide (also known as isonipecotamide). This document is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **1-Boc-4-(aminomethyl)piperidine** and its precursors. This data is essential for confirming the structure and purity of these compounds.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm and Multiplicity
1-Boc-4-(aminomethyl)piperidine	1.00-1.15 (m, 2H), 1.44 (s, 9H), 1.65-1.75 (m, 3H), 2.48 (t, J=6.4 Hz, 2H), 2.60-2.75 (m, 2H), 4.00-4.15 (m, 2H)
4-(Aminomethyl)piperidine	1.05-1.20 (m, 2H), 1.40-1.55 (m, 1H), 1.65-1.75 (m, 2H), 2.50-2.60 (m, 4H), 3.00-3.10 (m, 2H)[1]
Piperidine-4-carboxamide (Isonipecotamide)	1.50-1.80 (m, 4H), 2.15-2.30 (m, 1H), 2.60-2.75 (m, 2H), 3.05-3.20 (m, 2H), 5.40 (br s, 1H, NH), 6.75 (br s, 1H, NH), 7.20 (br s, 1H, NH)

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
1-Boc-4-(aminomethyl)piperidine	28.5, 30.0, 39.0, 44.0, 47.0, 79.5, 155.0
4-(Aminomethyl)piperidine	31.9, 40.5, 46.5, 48.9
Piperidine-4-carboxamide (Isonipecotamide)	29.0, 43.5, 46.0, 178.0

Table 3: IR Spectroscopic Data

Compound	Key Absorption Bands (cm^{-1})
1-Boc-4-(aminomethyl)piperidine	3360 (N-H stretch), 2925, 2855 (C-H stretch), 1685 (C=O stretch, Boc)
4-(Aminomethyl)piperidine	3360, 3280 (N-H stretch), 2930, 2850 (C-H stretch)
Piperidine-4-carboxamide (Isonipecotamide)	3370, 3180 (N-H stretch), 2940 (C-H stretch), 1660 (C=O stretch, amide)

Table 4: Mass Spectrometry Data

Compound	Molecular Weight (g/mol)	Key m/z values
1-Boc-4-(aminomethyl)piperidine	214.30[2]	$[M+H]^+ = 215$, $[M-Boc+H]^+ = 115$
4-(Aminomethyl)piperidine	114.19	$[M+H]^+ = 115$
Piperidine-4-carboxamide (Isonipecotamide)	128.17	$[M+H]^+ = 129$

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data. The following are general protocols for the spectroscopic analysis of the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, D_2O , or $DMSO-d_6$). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **1H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and

the crystal.

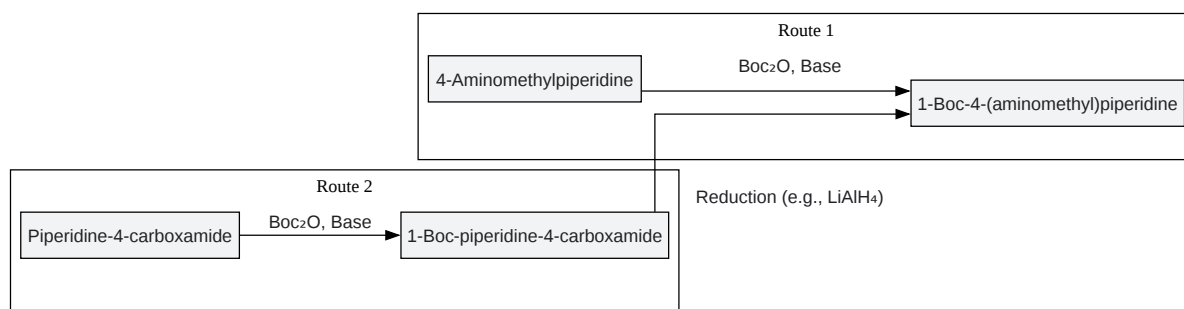
- **Data Acquisition:** Record the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
- **Data Processing:** Perform a background subtraction and, if necessary, an ATR correction.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition (Electrospray Ionization - ESI):** Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
- **Data Analysis:** Identify the molecular ion peak ($[M+H]^+$) and any other significant fragment ions.

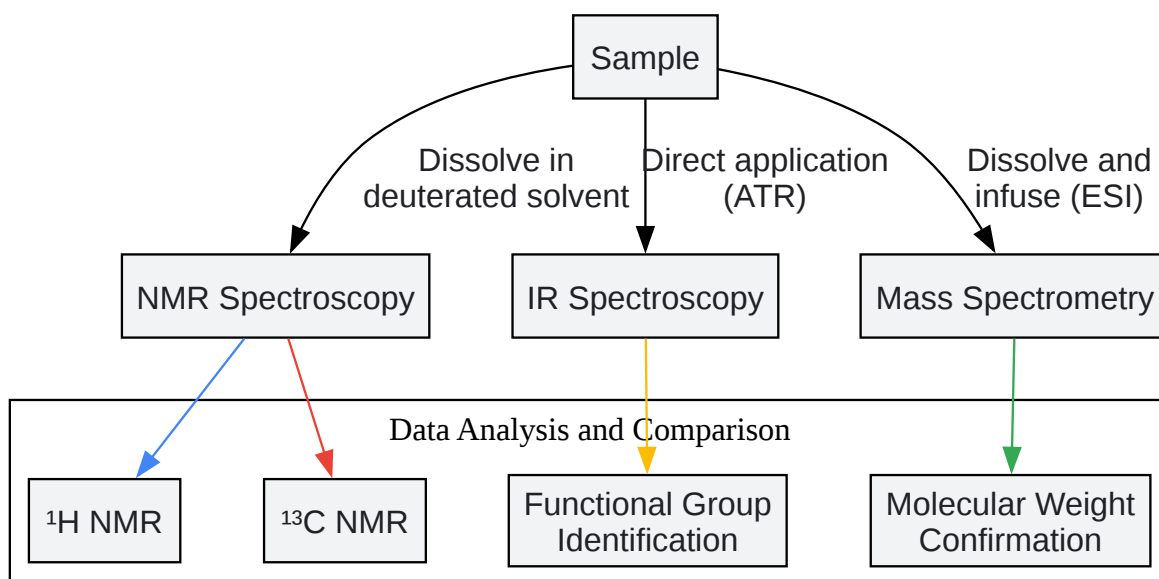
Synthetic Pathway and Experimental Workflow

The synthesis of **1-Boc-4-(aminomethyl)piperidine** can be achieved from its precursors through straightforward chemical transformations. The following diagrams illustrate the synthetic routes and a typical experimental workflow for spectroscopic analysis.



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Caption: Synthetic routes to **1-Boc-4-(aminomethyl)piperidine**.



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Caption: Typical experimental workflow for spectroscopic analysis.

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